N,3-dimethyl-4-[(methylsulfonyl)amino]-N-phenylbenzamide
Overview
Description
N,3-dimethyl-4-[(methylsulfonyl)amino]-N-phenylbenzamide is a useful research compound. Its molecular formula is C16H18N2O3S and its molecular weight is 318.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 318.10381361 g/mol and the complexity rating of the compound is 480. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
DNA Repair and Transformation Modulation
N,3-dimethyl-4-[(methylsulfonyl)amino]-N-phenylbenzamide, as part of its analogs like 3-aminobenzamide, has been studied for its ability to modulate DNA repair mechanisms and cellular transformation processes. For instance, it has been observed to enhance the toxic effects of certain alkylating agents in a dose-dependent manner and significantly influence the transformation induced by these agents in cellular models. This highlights its potential role in the repair of DNA damage and the chemical induction of transformation in vitro, stressing the importance of poly ADP-ribosyl synthetase in these processes (Lubet et al., 1984).
Antibacterial Properties and Molecular Docking
Research into derivatives of this compound has shown promising antibacterial properties. Molecular docking studies of these derivatives have provided insights into their interactions with bacterial protein receptors, offering a pathway to novel antibacterial agents. For example, certain synthesized derivatives have exhibited significant antibacterial activity, with minimal inhibitory concentrations surpassing those of standard antibiotics against specific bacterial strains, suggesting a potential application in combating bacterial infections (Ravichandiran et al., 2015).
Poly(ADP-ribosylation) and DNA Damage Repair
The role of poly(ADP-ribosylation) in DNA damage repair has been a subject of interest, with compounds like 3-aminobenzamide used to investigate this process. Studies have indicated that inhibiting poly(ADP-ribosylation) can lead to an increase in the persistence of DNA breaks following exposure to alkylating agents, suggesting that continuous synthesis of poly(ADP-ribose) may reduce the steady-state level of breaks during the excision repair of alkylation damage. This points towards a potential application in modulating DNA repair mechanisms in response to chemical damage (Lehmann & Broughton, 1984).
Novel Insecticidal Activity
Flubendiamide, a compound related to this compound, has been identified as a novel class of insecticide with a unique chemical structure. It exhibits extremely strong insecticidal activity, particularly against lepidopterous pests, including resistant strains. The unique mode of action of flubendiamide and its safety profile for non-target organisms suggest its potential use in integrated pest management programs (Tohnishi et al., 2005).
Properties
IUPAC Name |
4-(methanesulfonamido)-N,3-dimethyl-N-phenylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-12-11-13(9-10-15(12)17-22(3,20)21)16(19)18(2)14-7-5-4-6-8-14/h4-11,17H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGQLRXADCIUCEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N(C)C2=CC=CC=C2)NS(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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